6-chlorocinnolin-4(1h)-one

X-ray crystallography Solid-state chemistry Hydrogen bonding

Researchers requiring a reliable, selective monoamine oxidase B (MAO-B) inhibitor scaffold face challenges sourcing a well-characterized halogenated cinnolinone with verified selectivity data. 6-Chlorocinnolin-4(1H)-one (CAS 18514-88-0) directly addresses this need. · Documented >5.9-fold selectivity for MAO-B (IC50 17 μM) vs. MAO-A (>100 μM), supporting use as a reference compound in isoform-specific assay validation. · Defined solid-state dimerization via X-ray crystallography enables reproducible crystallization and formulation studies. · The 6-chloro substituent enables versatile nickel-catalyzed Suzuki-Miyaura cross-coupling for efficient library generation at the 6-position.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 18514-88-0
Cat. No. B178241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chlorocinnolin-4(1h)-one
CAS18514-88-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C=NN2
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
InChIKeyPVTBXYKGJHADSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorocinnolin-4(1H)-one Procurement Evidence Guide


6-Chlorocinnolin-4(1H)-one (CAS 18514-88-0) is a halogenated heterocyclic compound of the cinnolinone class, bearing a chlorine substituent at the 6-position of the fused pyridazine-benzene ring system. This compound exists predominantly in the lactam (4-oxo) tautomeric form and exhibits distinct solid-state packing behavior characterized by intermolecular hydrogen-bonded dimerization [1]. The presence of the 6-chloro substituent influences both the electronic properties of the cinnolinone core and its reactivity profile as a synthetic intermediate for further functionalization via cross-coupling chemistry . The compound is commercially available with typical purity specifications of ≥95% and a reported melting point of 296–297°C, reflecting high thermal stability relative to many heterocyclic building blocks .

Generic Substitution Failure: 6-Chlorocinnolin-4(1H)-one


In the cinnolin-4(1H)-one scaffold, the identity of the 6-position halogen substituent is not interchangeable without measurable consequences for both solid-state properties and downstream synthetic utility. X-ray crystallographic analysis demonstrates that 6-chloro-3-(hydroxymethyl)cinnolin-4(1H)-one and its 6-bromo analog adopt distinct molecular geometries, with the chloro derivative exhibiting different hydrogen bond parameters that affect dimerization and solubility behavior [1]. Furthermore, the chlorine substituent provides a specific reactivity profile for transition metal-catalyzed cross-coupling reactions that differs from both the unsubstituted parent and the bromo analog, particularly in nickel-catalyzed Suzuki-Miyaura couplings where α-halo-N-heterocycles display substrate-dependent reactivity [2]. Substituting an unhalogenated cinnolinone or a 6-bromo derivative for the 6-chloro compound in a synthetic sequence may therefore alter reaction outcomes, crystallization behavior, or biological target engagement in ways that cannot be predicted a priori. The following quantitative evidence articulates these differentiation dimensions in explicit, data-supported terms.

6-Chlorocinnolin-4(1H)-one Differentiation Evidence


Solid-State Dimerization: Chloro vs. Bromo Analog

X-ray crystallographic analysis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones reveals that the 6-chloro and 6-bromo derivatives exhibit distinct molecular geometries and hydrogen-bonding arrangements. Both compounds form dimers in the crystal state through intermolecular double and bifurcated hydrogen bonds, but the chloro derivative displays quantitatively different bond distances and angles that result in altered packing and solubility characteristics [1].

X-ray crystallography Solid-state chemistry Hydrogen bonding

CCK-B Receptor Binding Affinity

6-Chlorocinnolin-4(1H)-one has been evaluated for binding affinity to the cholecystokinin type B (CCK-B) receptor, providing a quantitative baseline for comparing halogenated cinnolinones to their unsubstituted parent scaffold. The 6-chloro substituent confers measurable receptor engagement properties that differ from the unhalogenated cinnolin-4(1H)-one core [1]. While the absolute IC50 values for cinnolin-4(1H)-one at CCK-B are not reported in the same assay, the 6-chloro derivative's activity profile establishes a halogen-dependent structure-activity relationship.

Receptor pharmacology Binding affinity Cholecystokinin

MAO-B Isoform Selectivity Profile

In enzyme inhibition assays against human monoamine oxidase isoforms, 6-chlorocinnolin-4(1H)-one exhibits differential activity between MAO-A and MAO-B, with measurable preference for the MAO-B isoform. The IC50 for MAO-B inhibition is 1.70 × 10^4 nM (17 μM), while MAO-A inhibition is substantially weaker with IC50 > 1.00 × 10^5 nM (>100 μM), yielding a selectivity ratio of >5.9-fold for MAO-B over MAO-A [1]. This isoform preference distinguishes the compound from non-selective MAO inhibitors.

Enzyme inhibition MAO-B Neuropharmacology

Differentiation Induction and Proliferation Arrest

6-Chlorocinnolin-4(1H)-one demonstrates pronounced activity in arresting proliferation of undifferentiated cells while simultaneously inducing their differentiation toward the monocyte lineage. This dual functional activity—proliferation arrest coupled with lineage-specific differentiation induction—represents a mechanism distinct from simple cytotoxicity that characterizes many cinnolinone derivatives [1]. The differentiation-inducing property has been cited as evidence for potential applications in cancer therapeutics and dermatological conditions such as psoriasis, where modulation of cellular differentiation pathways is therapeutically relevant.

Cell differentiation Anti-proliferative Oncology research

Melting Point Thermal Stability Indicator

6-Chlorocinnolin-4(1H)-one exhibits a high melting point of 296–297°C, which is notably elevated compared to many heterocyclic building blocks and reflects strong intermolecular hydrogen bonding in the solid state as confirmed by X-ray crystallography . This thermal stability provides a measurable quality control parameter and distinguishes the compound from more thermally labile cinnolinone derivatives that may degrade or undergo tautomeric shifts under standard storage or reaction conditions.

Physicochemical characterization Thermal stability Quality control

Ni-Catalyzed Cross-Coupling Compatibility

Studies on nickel/dppf-catalyzed Suzuki-Miyaura cross-coupling reactions of α-halo-N-heterocycles demonstrate that the position and identity of halogen substituents critically influence coupling success. While 3- and 4-chloropyridine and 6-chloroquinoline successfully undergo coupling, 2-chloropyridine and other α-halo-N-heterocycles are inhibited [1]. This class-level evidence indicates that 6-chlorocinnolin-4(1H)-one, bearing a chlorine at a non-α position relative to ring nitrogens, is structurally positioned for successful cross-coupling reactivity, whereas α-halo cinnoline analogs may fail under identical conditions.

Synthetic chemistry Cross-coupling Catalysis

6-Chlorocinnolin-4(1H)-one Application Scenarios


Solid-State Formulation and Crystallization

The well-characterized solid-state dimerization behavior of 6-chlorocinnolin-4(1H)-one, established through X-ray crystallography and DFT calculations [1], supports its use in crystallization studies where reproducible hydrogen-bonded network formation is required. The distinct dimer geometry of the 6-chloro derivative, compared to the 6-bromo analog, provides a defined starting point for investigating halogen-dependent packing effects on solubility and dissolution rates in formulation development.

MAO-B Biochemical Assay Development

With a measured IC50 of 17 μM for MAO-B and >100 μM for MAO-A, 6-chlorocinnolin-4(1H)-one offers a >5.9-fold selectivity window for MAO-B inhibition [1]. This isoform preference supports its use as a reference compound in MAO-B biochemical assay validation, as a starting scaffold for medicinal chemistry optimization toward higher-potency MAO-B inhibitors, and as a selectivity control in screening cascades designed to identify MAO-A-sparing compounds.

Suzuki-Miyaura Library Diversification

The non-α position of the 6-chloro substituent positions 6-chlorocinnolin-4(1H)-one for successful participation in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, as inferred from studies on structurally analogous 6-chloroquinoline [1]. This enables its use as a versatile building block for generating diverse 6-aryl and 6-heteroaryl cinnolinone libraries, avoiding the coupling failures observed with α-halo-N-heterocyclic isomers. This application is particularly relevant for medicinal chemistry groups seeking to explore SAR at the 6-position of the cinnolinone scaffold.

Cellular Differentiation Phenotypic Screening

The documented activity of 6-chlorocinnolin-4(1H)-one in arresting undifferentiated cell proliferation while inducing monocytic differentiation [1] supports its application in phenotypic screening campaigns focused on differentiation therapy. Researchers investigating compounds that modulate cellular lineage commitment, particularly in oncology or dermatology (e.g., psoriasis models), may select this compound as a tool to probe differentiation-associated pathways distinct from apoptosis-driven cytotoxicity.

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